

Application Notes and Protocols for Assessing Cell Proliferation with UCL-TRO-1938

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Compound of Interest

Compound Name: UCL-TRO-1938

Cat. No.: B15541133

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Introduction

UCL-TRO-1938 is a potent, cell-permeable, allosteric activator of phosphoinositide 3-kinase alpha (PI3K α).^[1] As a critical effector of growth factor signaling, the activation of PI3K α by **UCL-TRO-1938** initiates a signaling cascade that promotes cell proliferation, survival, and growth.^{[1][2]} These application notes provide a detailed protocol for assessing the pro-proliferative effects of **UCL-TRO-1938** on cultured cells.

Mechanism of Action

UCL-TRO-1938 functions as a selective activator of PI3K α , enhancing its catalytic activity.^{[1][3]} This activation is allosteric, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases its enzymatic function.^{[1][3]} The primary role of PI3K α is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).^[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell cycle progression and proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **UCL-TRO-1938** based on in vitro and cell-based assays.

Parameter	Value	Cell Type/System	Reference
EC50 for PI3K α activation (in vitro)	~60 μ M	Lipid kinase activity assay	[4] [5]
EC50 for increased metabolic activity	~0.5 μ M	PI3K α -WT Mouse Embryonic Fibroblasts (MEFs)	[4] [6]
EC50 for pAKT(S473) phosphorylation	2-4 μ M	PI3K α -WT MEFs	[4] [5]
EC50 for PIP3 generation	5 μ M	Mouse Embryonic Fibroblasts (MEFs)	[4] [5]
Effective concentration for cell proliferation	0.01-100 μ M (24 h)	PI3K α -WT MEFs	[6]

Experimental Protocols

This section provides a detailed protocol for assessing cell proliferation induced by **UCL-TRO-1938** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials

- **UCL-TRO-1938** (powder)
- Dimethyl sulfoxide (DMSO, sterile)
- Mammalian cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs, A549, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Phosphate-buffered saline (PBS, sterile)
- Trypsin-EDTA
- 96-well flat-bottom sterile tissue culture plates
- MTT solution (5 mg/mL in sterile PBS)
- MTT solvent (e.g., 0.01 M HCl in isopropanol or DMSO)
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)

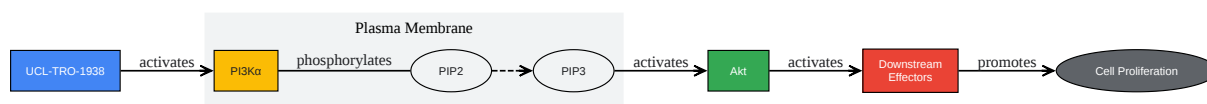
Protocol

- Preparation of **UCL-TRO-1938** Stock Solution:
 - Dissolve **UCL-TRO-1938** powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
- Cell Seeding:
 - Culture cells to ~80% confluency in a T-75 flask.
 - Trypsinize the cells and resuspend them in complete culture medium.
 - Count the cells using a hemocytometer or automated cell counter.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Treatment with **UCL-TRO-1938**:

- The following day, prepare serial dilutions of **UCL-TRO-1938** in serum-free or low-serum medium. A suggested concentration range is 0.01 μ M to 100 μ M.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest **UCL-TRO-1938** concentration).
- Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **UCL-TRO-1938** or the vehicle control.
- Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized for the specific cell line.
- MTT Assay:
 - After the incubation period, add 20 μ L of 5 mg/mL MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium from the wells without disturbing the formazan crystals.
 - Add 150 μ L of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
 - Calculate the percentage of cell proliferation relative to the vehicle control.
 - Plot the percentage of proliferation against the concentration of **UCL-TRO-1938** to generate a dose-response curve.

Visualizations

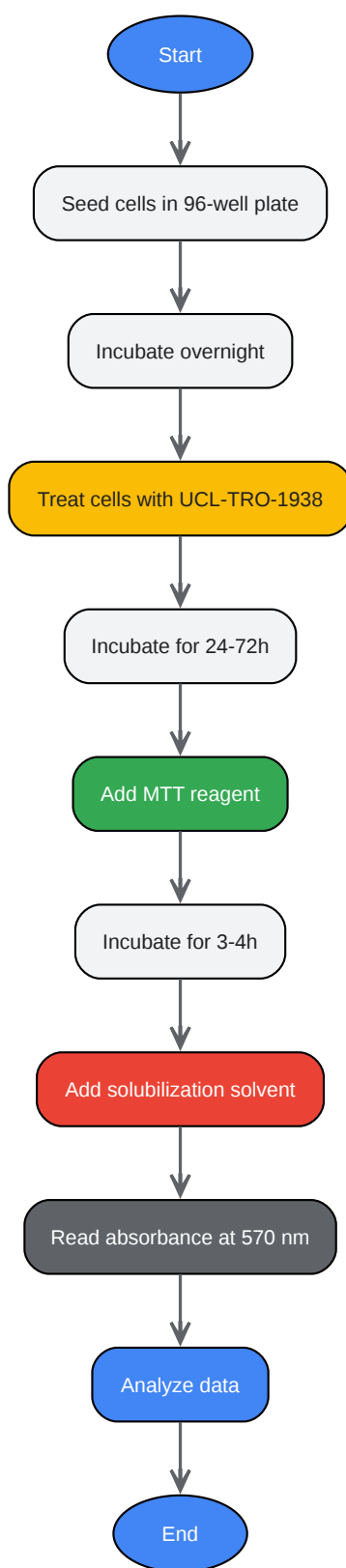
Signaling Pathway



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Caption: PI3K α signaling pathway activated by **UCL-TRO-1938**.

Experimental Workflow



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Caption: Workflow for assessing cell proliferation using **UCL-TRO-1938**.

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